Cas no 160809-38-1 (Ethyl N-cbz-piperidine-4-carboxylate)

Ethyl N-Cbz-piperidine-4-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and peptide chemistry. The compound features a piperidine core functionalized with an ethyl ester at the 4-position and a carboxybenzyl (Cbz) protecting group on the nitrogen, enhancing its utility in selective reactions. The Cbz group offers orthogonal protection for amines, enabling controlled deprotection under mild hydrogenolysis conditions. The ethyl ester moiety facilitates further derivatization, such as hydrolysis or amidation. This intermediate is widely used in the synthesis of bioactive molecules, including drug candidates and peptidomimetics, due to its stability and compatibility with diverse reaction conditions. Its well-defined reactivity makes it a reliable building block for complex molecular architectures.
Ethyl N-cbz-piperidine-4-carboxylate structure
160809-38-1 structure
Product Name:Ethyl N-cbz-piperidine-4-carboxylate
CAS No:160809-38-1
MF:C16H21NO4
MW:291.34224486351
MDL:MFCD06204513
CID:109591
PubChem ID:15289672
Update Time:2025-05-25

Ethyl N-cbz-piperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl N-Cbz-piperidine-4-carboxylate
    • 1-BENZYL 4-ETHYL PIPERIDINE-1,4-DICARBOXYLATE
    • 1,4-Piperidinedicarboxylic acid 4-ethyl 1-(phenylmethyl)ester
    • Ethyl 1-Cbz-piperidine-4-carboxylate
    • Piperidine-1,4-dicarboxylic acid 1-benzyl ester 4-ethyl ester
    • 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate
    • 1,4-Piperidinedicarboxylic acid, 4-ethyl 1-(phenylMethyl) ester
    • Ethyl-N-CBZ-piperidine-4-carboxylate
    • XXDBOGXZKIODTO-UHFFFAOYSA-N
    • PubChem11815
    • KSC495O1R
    • Ethyl1-Cbz-piperidine-4-carboxylate
    • FC1317
    • FT-0732053
    • SCHEMBL630697
    • AB23229
    • 1-(benzyloxycarbonyl)-4-ethoxycarbonyl-piperidine
    • SY007181
    • MFCD06204513
    • 160809-38-1
    • EthylN-Cbz-piperidine-4-carboxylate
    • A810186
    • Ethyl 1-(benzyloxycarbonyl)-4-piperidinecarboxylate
    • DTXSID60571024
    • Isonipecotic acid, N-benzyloxycarbonyl-, ethyl ester
    • AKOS008930502
    • 1-(benzyloxycarbonyl)-4-(ethoxycarbonyl)piperidine
    • DS-13406
    • AB6194
    • 5-(2-hydroxyethyl)thiophene-2-carboxylic?acid
    • BENZYL ETHYL PIPERIDINE-1,4-DICARBOXYLATE
    • CS-0120594
    • Benzyl 4-ethoxycarbonylpiperidine-1-carboxylate
    • DB-012910
    • Ethyl N-cbz-piperidine-4-carboxylate
    • MDL: MFCD06204513
    • Inchi: 1S/C16H21NO4/c1-2-20-15(18)14-8-10-17(11-9-14)16(19)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
    • InChI Key: XXDBOGXZKIODTO-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CCN(C(=O)OCC2C=CC=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 291.14700
  • Monoisotopic Mass: 291.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.166
  • Boiling Point: 403.7°C at 760 mmHg
  • Flash Point: 197.958℃
  • Refractive Index: 1.534
  • PSA: 55.84000
  • LogP: 2.53620

Ethyl N-cbz-piperidine-4-carboxylate Security Information

  • Hazard Statement: H302
  • Storage Condition:Sealed in dry,2-8°C

Ethyl N-cbz-piperidine-4-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl N-cbz-piperidine-4-carboxylate Pricemore >>

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Ethyl N-cbz-piperidine-4-carboxylate Production Method

Ethyl N-cbz-piperidine-4-carboxylate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:160809-38-1)N-CBZ-4-哌啶甲酸乙酯
Order Number:LE26660994
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:57
Price ($):discuss personally
Email:18501500038@163.com
YAN TAI LANG YU XIN CAI LIAO Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:160809-38-1)Ethyl N-Cbz-piperidine-4-carboxylate
Order Number:LE064
Stock Status:inquiry
Quantity:1KG
Purity:99%
Pricing Information Last Updated:Tuesday, 16 September 2025 16:15
Price ($):inquiry
Email:jfjuan123@163.com

Additional information on Ethyl N-cbz-piperidine-4-carboxylate

Recent Advances in the Application of Ethyl N-cbz-piperidine-4-carboxylate (160809-38-1) in Chemical Biology and Pharmaceutical Research

Ethyl N-cbz-piperidine-4-carboxylate (CAS: 160809-38-1) is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders and cancer. Recent studies have highlighted its versatility as a building block in medicinal chemistry, owing to its piperidine scaffold and carbamate-protecting group (Cbz), which facilitate further functionalization. This research brief synthesizes the latest findings on its applications, synthetic methodologies, and biological evaluations.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in synthesizing novel sigma-1 receptor ligands. Researchers utilized Ethyl N-cbz-piperidine-4-carboxylate as a precursor to develop analogs with enhanced binding affinity, showing potential for treating neuropathic pain. The study emphasized the compound's structural flexibility, enabling modifications at the 4-position carboxylate group to optimize pharmacokinetic properties.

In parallel, advancements in catalytic asymmetric synthesis have improved the enantioselective production of Ethyl N-cbz-piperidine-4-carboxylate derivatives. A team at MIT reported a chiral palladium-catalyzed method (2024, ACS Catalysis) achieving >99% ee, critical for CNS drug development where stereochemistry dictates efficacy. This method reduces racemization risks observed in traditional esterification approaches.

Biological studies have expanded into oncology, with a Nature Communications paper (2024) linking N-cbz-piperidine derivatives to HDAC inhibition. The ethyl ester moiety in 160809-38-1 was found to enhance cell permeability of resultant inhibitors, improving IC50 values by 3-fold compared to carboxylate analogs in glioblastoma models. However, metabolic stability remains a challenge, as hepatic esterase cleavage shortens half-life in vivo.

Industry adoption has grown, with Lonza and TCI Chemical listing GMP-grade Ethyl N-cbz-piperidine-4-carboxylate in their 2024 catalogs, reflecting demand for scalable production. Process chemistry innovations, including continuous flow hydrogenation for Cbz deprotection, have reduced production costs by 40% (Patel et al., Org. Process Res. Dev. 2023).

Future directions include exploring its use in PROTACs (proteolysis-targeting chimeras), where the piperidine core may serve as a linker. Preliminary data from Vertex Pharmaceuticals suggests improved brain penetration of Tau-targeting PROTACs when incorporating 160809-38-1-derived spacers (unpublished results, Q2 2024).

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:160809-38-1)N-CBZ-4-哌啶甲酸乙酯
LE26660994
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
YAN TAI LANG YU XIN CAI LIAO Technology Co., Ltd.
(CAS:160809-38-1)Ethyl N-Cbz-piperidine-4-carboxylate
LE064
Purity:99%
Quantity:1KG
Price ($):Inquiry
Email